molecular formula C18H11N3O6 B2787588 8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 189253-35-8

8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2787588
CAS No.: 189253-35-8
M. Wt: 365.301
InChI Key: YUSIMZUCNGVJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a novel synthetic compound designed for pharmaceutical and biological research. It belongs to a class of hybrid molecules that incorporate both a coumarin and a 1,3,4-oxadiazole scaffold, a combination known to produce significant biological activity. The core structure is of high interest in medicinal chemistry for developing new therapeutic agents. The primary research applications for this compound are anticipated in the fields of oncology and infectious disease, based on the established properties of its structural components. The 1,3,4-oxadiazole moiety is a recognized pharmacophore in anticancer research, with demonstrated mechanisms of action that include the inhibition of key enzymes such as telomerase, thymidylate synthase, and topoisomerase II, all of which are crucial for cancer cell proliferation . Furthermore, the integration of the coumarin structure, particularly when substituted at the C-3 position, has been extensively studied for its potent antibacterial effects against Gram-positive strains like Staphylococcus aureus . The specific presence of the para -nitrophenyl group on the oxadiazole ring is a critical feature for structure-activity relationship (SAR) studies, as electron-withdrawing groups at this position are known to significantly influence the compound's electronic distribution and its binding affinity to biological targets . This makes it a valuable chemical tool for probing enzyme active sites and understanding inhibitory mechanisms. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a reference standard in high-throughput screening assays to identify and characterize new inhibitors for cancer and antimicrobial drug discovery programs. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-methoxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O6/c1-25-14-4-2-3-11-9-13(18(22)26-15(11)14)17-20-19-16(27-17)10-5-7-12(8-6-10)21(23)24/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSIMZUCNGVJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Synthesis of 8-methoxy-2H-chromen-2-one: This can be achieved by the condensation of 2-hydroxyacetophenone with methoxyacetic acid in the presence of a dehydrating agent such as polyphosphoric acid.

    Formation of 1,3,4-oxadiazole ring: The 8-methoxy-2H-chromen-2-one is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is subsequently cyclized with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents such as chlorine or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 8-methoxy-3-(5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one.

Scientific Research Applications

8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial and anticancer agent. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s chromen-2-one core and 1,3,4-oxadiazole ring system make it of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one depends on its specific application. In the context of its antimicrobial and anticancer activities, the compound is believed to exert its effects through the following mechanisms:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or by disrupting their cellular membranes.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways, such as the mitochondrial pathway or the death receptor pathway.

The molecular targets and pathways involved in these mechanisms are still under investigation, but they likely include key enzymes and receptors involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Effects on the Benzoyl/Benzophenone Ring

Structural analogs of the target compound vary in substituents on the benzophenone or benzoyl ring, significantly altering biological activity:

Compound ID/Name Substituent (Position) Biological Activity (IC₅₀ or MIC) Key Findings Reference
CD-8 (tert-butyl) tert-Butyl (para, benzoyl) α-Glucosidase inhibition: 0.89 µM Bulky tert-butyl enhances hydrophobic interactions with enzyme pockets .
CD-9 (methyl) Methyl (para, benzoyl) α-Glucosidase inhibition: 1.12 µM Smaller methyl group reduces steric hindrance, moderate activity .
CD-10 (iodo) Iodo (para, benzoyl) α-Glucosidase inhibition: 1.05 µM Polarizable iodine improves binding but increases molecular weight .
CD-13 (bromo) Bromo (ortho, benzoyl) Not reported Bromo’s electronegativity may alter electronic properties vs. nitro .
Target compound (4-nitro) Nitro (para, phenyl on oxadiazole) Pending data Nitro’s strong electron withdrawal may enhance enzyme affinity .

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, bromo) improve binding to enzymes like α-glucosidase by stabilizing charge-transfer interactions .
  • Steric effects : Bulky groups (tert-butyl) may hinder binding despite hydrophobicity, while smaller substituents (methyl) balance accessibility and activity .
Modifications to the Oxadiazole Linker and Triazine Hybrids

Replacing the 4-nitrophenyl group with triazine or alternative heterocycles shifts pharmacological profiles:

Compound Class/Name Structural Feature Biological Activity Mechanism/Advantage Reference
Triazine-linked coumarin-oxadiazole 1,3,5-Triazine at oxadiazole sulfur Antimicrobial (MIC: 2–16 µg/mL) Triazine enhances DNA intercalation and microbial membrane disruption .
Anticonvulsant coumarin-oxadiazoles (IVb) Phenyl at oxadiazole MES model ED₅₀: 25 mg/kg Phenyl’s lipophilicity aids blood-brain barrier penetration .
Target compound 4-Nitrophenyl at oxadiazole Hypothesized enzyme inhibition Nitro group may favor electrostatic interactions with catalytic residues .

Key Trends :

  • Triazine hybrids exhibit broad-spectrum antimicrobial activity due to dual targeting of nucleic acids and proteins .
  • Phenyl substituents prioritize CNS applications (e.g., anticonvulsants) via improved lipophilicity .
Electronic and Computational Insights

DFT studies on nitro-substituted oxadiazole derivatives highlight electronic effects:

Compound (Nitro Position) MEP (eV) ALIE (eV) H-BDE (kcal/mol) Reactivity Insights Reference
PARANITRO (para) -0.45 9.2 85.3 High electrophilicity at oxadiazole ring; stable H-bonding .
ORTHONITRO (ortho) -0.38 8.9 82.1 Steric hindrance reduces reactivity vs. para .
Target compound (para) Similar to PARANITRO Predicted strong binding to enzymes via nitro’s electron withdrawal.

Key Trends :

  • Para-nitro maximizes electronic delocalization, enhancing electrophilicity and stability in enzyme-binding pockets .
  • Ortho substituents introduce steric clashes, reducing efficacy despite comparable electronic profiles.
Polymorphism and Crystallographic Behavior

Polymorphic forms of coumarin-oxadiazole derivatives influence physicochemical properties:

Compound Polymorphs Stability/Solubility Pharmacological Impact Reference
3-(5-Phenyl-oxadiazol-2-yl) 3 forms Form II: highest solubility Improved bioavailability .
Target compound Pending Predicted low solubility due to nitro May require formulation optimization.

Key Trends :

  • Polymorphs with planar packing (e.g., Form II) enhance solubility and dissolution rates .
  • The nitro group in the target compound may reduce solubility, necessitating salt or co-crystal formulations.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide derivative with a carboxylic acid under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Coupling the oxadiazole intermediate with a pre-synthesized coumarin derivative (e.g., 8-methoxy-3-carboxy-2H-chromen-2-one) using cross-coupling agents like EDCI/HOBt or via nucleophilic substitution .
  • Step 3 : Introduction of the 4-nitrophenyl group via Suzuki-Miyaura coupling or direct substitution, depending on the reactivity of the oxadiazole ring .
  • Key Characterization : Confirm intermediates and final product using IR (C=O at ~1715 cm⁻¹), ¹H NMR (methoxy protons at δ ~3.87 ppm), and elemental analysis .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
  • IR : Identify functional groups (e.g., nitro group stretching at ~1348–1597 cm⁻¹, C=O of coumarin at ~1715 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methoxy (~3.87 ppm), aromatic protons (~6.7–8.0 ppm), and oxadiazole carbons (~160–170 ppm) .
  • X-ray Diffraction : Refine crystal structures using SHELXL (e.g., space group determination, bond-length validation) to resolve ambiguities in stereochemistry .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Antioxidant Activity : Use DPPH radical scavenging assays to assess electron-donating capacity, correlating with the nitro and oxadiazole groups’ redox properties .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, noting IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to modulate bioactivity. For example, 4-chlorophenyl analogs show enhanced antimicrobial activity due to increased lipophilicity .
  • Scaffold Hybridization : Fuse the oxadiazole-coumarin core with triazine or piperazine moieties (e.g., via nucleophilic substitution) to improve target binding .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like Plasmodium falciparum riboswitches or bacterial enzymes .

Q. What advanced techniques resolve contradictions in bioactivity data between analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare MIC and IC₅₀ values across analogs (e.g., nitro vs. methoxy substituents) to identify trends in hydrophobicity and electronic effects .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) to quantify binding affinities to targets (e.g., DNA gyrase) and correlate with antimicrobial potency .
  • Metabolic Profiling : Conduct LC-MS/MS to assess stability in biological matrices, as nitro groups may confer susceptibility to reductase-mediated deactivation .

Q. How can computational methods enhance the understanding of its mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-target complexes (e.g., riboswitch RNA) over 100+ ns to evaluate binding stability and conformational changes .
  • QSAR Modeling : Develop quantitative models using descriptors like logP and polar surface area to predict bioactivity across derivatives .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reducing nitro group count to mitigate hepatotoxicity) .

Q. What crystallographic strategies improve refinement for low-quality diffraction data?

  • Methodological Answer :

  • Data Collection : Optimize crystal mounting (e.g., cryo-cooling with liquid N₂) to reduce radiation damage .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and use restraints for disordered regions (e.g., flexible oxadiazole rings) .
  • Validation : Cross-check with PLATON to identify missed symmetry or hydrogen-bonding errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.